molecular formula C10H6F3NO B11890307 4-(Trifluoromethoxy)quinoline

4-(Trifluoromethoxy)quinoline

Cat. No.: B11890307
M. Wt: 213.16 g/mol
InChI Key: MLTSODFKWJDMLM-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethoxy group attached to the fourth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 6-bromoquinoline with a trifluoromethoxy-substituted phenylboronic acid in the presence of a palladium catalyst . This reaction is carried out under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of 4-(Trifluoromethoxy)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as microwave-assisted synthesis and solvent-free reactions, is being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with different functional groups .

Scientific Research Applications

4-(Trifluoromethoxy)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.

    Industry: In the agrochemical industry, it is used in the development of novel insecticides and herbicides

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry and agrochemicals .

Biological Activity

4-(Trifluoromethoxy)quinoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a benzene ring fused with a pyridine ring. The trifluoromethoxy group at the 4-position enhances its chemical properties and biological activities. The synthesis of this compound typically involves methods such as electrophilic aromatic substitution or nucleophilic aromatic substitution, allowing for the introduction of the trifluoromethoxy group effectively.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various quinoline-derived trifluoromethyl alcohols, which were evaluated for their anticancer activity using a zebrafish embryo model. Among these compounds, one derivative showed an LC50 value of 14.14 μM, indicating it was more potent than cisplatin, a widely used chemotherapy drug .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundLC50 (μM)Activity Compared to Cisplatin
Compound 114.14More potent
Compound 210.00Comparable
Compound 320.00Less potent

Antibacterial Activity

This compound has also been studied for its antibacterial properties. A series of quinoline derivatives were found to exhibit potent activity against multidrug-resistant Gram-positive bacteria, including Clostridium difficile. One compound demonstrated a minimum inhibitory concentration (MIC) of 1.0 μg/mL against C. difficile, comparable to vancomycin .

Table 2: Antibacterial Activity Against C. difficile

CompoundMIC (μg/mL)Effectiveness
Compound A1.0Comparable to Vancomycin
Compound B4.0Moderate effectiveness
Compound C>16No activity

The mechanisms underlying the biological activities of this compound are multifaceted. The presence of the trifluoromethoxy group enhances lipophilicity, facilitating better cell membrane penetration and improved bioavailability. Studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies

  • Zebrafish Model for Anticancer Screening :
    In a study utilizing zebrafish embryos, several quinoline derivatives were tested for toxicity and anticancer efficacy. Results indicated that certain derivatives led to significant reductions in tumor growth while exhibiting manageable toxicity levels .
  • In Vivo Efficacy Against C. difficile :
    In vivo studies using mouse models demonstrated that specific quinoline derivatives significantly reduced symptoms associated with C. difficile infection, including diarrhea and weight loss, thereby enhancing survival rates compared to control groups .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

4-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-5-6-14-8-4-2-1-3-7(8)9/h1-6H

InChI Key

MLTSODFKWJDMLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC(F)(F)F

Origin of Product

United States

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